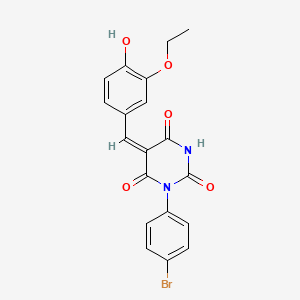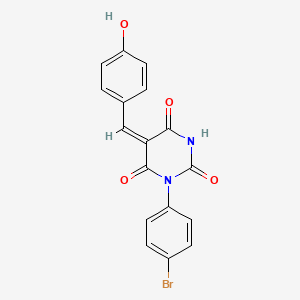![molecular formula C21H25N3O5 B5916803 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, also known as TMB-4, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of hydrazide derivatives and has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cancer research, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has several advantages for lab experiments, including its stability and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and dosage of this compound used in experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide, including its potential applications in drug development and disease treatment. In drug development, this compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route for clinical use.
Conclusion:
In conclusion, this compound is a novel chemical compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide involves several steps, including the condensation of 4-morpholinylbenzaldehyde with 3,4,5-trimethoxybenzohydrazide in the presence of acetic acid, followed by the addition of sodium acetate and acetic anhydride. The reaction mixture is then refluxed, and the resulting product is purified through recrystallization. The purity of this compound can be determined through various analytical techniques, such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is also a target for this compound, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)23-22-14-15-4-6-17(7-5-15)24-8-10-29-11-9-24/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUJKDEVIYPGS-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N-{2-(4-chlorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916727.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916730.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5916741.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916744.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916756.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)


